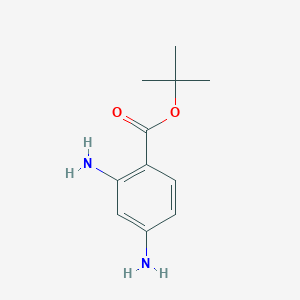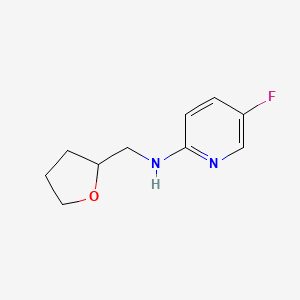
Benzamide,5-amino-2-methyl-n-3-pyridinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide,5-amino-2-methyl-n-3-pyridinyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and an amide functional group. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
The mechanism of action of Benzamide,5-amino-2-methyl-n-3-pyridinyl- is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or by interfering with DNA replication.
Biochemical and Physiological Effects:
Benzamide,5-amino-2-methyl-n-3-pyridinyl- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells. The compound has also been shown to exhibit antibacterial and antifungal activities, suggesting its potential use as an antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide,5-amino-2-methyl-n-3-pyridinyl- has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. However, the compound has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of Benzamide,5-amino-2-methyl-n-3-pyridinyl-. One direction is to further investigate its potential use as an antimicrobial agent. Another direction is to study its potential use as a fluorescent probe for detecting DNA damage. Additionally, further studies are needed to fully understand its mechanism of action and to develop more effective and less toxic derivatives of the compound.
Métodos De Síntesis
Benzamide,5-amino-2-methyl-n-3-pyridinyl- is synthesized using a variety of methods, including the reaction of 2-methylpyridine-3-carboxylic acid with thionyl chloride to form 2-methylpyridine-3-carbonyl chloride. The carbonyl chloride is then reacted with ammonia to form the corresponding amide. The amide is then reacted with nitrous acid to form the diazonium salt, which is subsequently reduced to form the final compound.
Aplicaciones Científicas De Investigación
Benzamide,5-amino-2-methyl-n-3-pyridinyl- has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, antibacterial, and antifungal activities. The compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
Propiedades
IUPAC Name |
5-amino-2-methyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-4-5-10(14)7-12(9)13(17)16-11-3-2-6-15-8-11/h2-8H,14H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTPQOLPEHMJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)


![3-[[(2-Methoxyacetyl)amino]methyl]benzoic acid](/img/structure/B7587573.png)
![3-ethyl-5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazole](/img/structure/B7587577.png)
![3-ethyl-5-[(3-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B7587585.png)
![2-[(2-Imidazol-1-ylethylamino)methyl]phenol](/img/structure/B7587614.png)




